D-(R)-Homophenylalanine HCl
Description
D-(R)-Homophenylalanine HCl ((R)-2-Amino-4-phenylbutanoic acid hydrochloride) is a non-proteinogenic amino acid derivative characterized by a four-carbon backbone with a phenyl group at the γ-position and a hydrochloride salt at the carboxylate group. Its molecular weight is 215.68 g/mol (free acid: 179.20 g/mol + HCl: 36.46 g/mol). The compound is synthesized via hydrochloric acid treatment of the free acid precursor, followed by purification using column chromatography or recrystallization. It serves as a critical chiral building block in peptide synthesis and pharmaceutical research due to its enantiomeric purity and structural flexibility.
Properties
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution of Racemic Homophenylalanine Esters
One of the most established methods for preparing optically pure D-(R)-Homophenylalanine involves enzymatic resolution of racemic esters using subtilisin, a serine protease enzyme.
Process Overview :
The racemic ester of homophenylalanine is subjected to selective enzymatic hydrolysis by subtilisin, which preferentially hydrolyzes the L-enantiomer ester, leaving the D-enantiomer ester intact. This differential hydrolysis allows for effective separation of the D-(R)-homophenylalanine from the L-(S)-form.-
- Temperature: Optimal range of 30–55 °C, typically 43–47 °C.
- pH: Slightly acidic to slightly alkaline, preferably pH 5.5–7.5, with pH 7.0 being optimal.
- Enzyme loading: 0.01–0.1 Anson Units (AU) per mmol substrate, preferably 0.05–0.08 AU.
- Substrate concentration: 15–25% by weight solution of racemic ester in water, diluted 3–5 times by volume.
Separation and Extraction :
After enzymatic cleavage, the aqueous solution contains L-amino acid and D-ester. The solution is made weakly alkaline (pH 7.5–8) and extracted with an organic solvent that is immiscible with water (e.g., methyl isobutyl ketone, toluene, hexane). The D-ester partitions into the organic phase, while the L-amino acid remains in the aqueous phase.Racemization and Recycling :
The D-ester in the organic phase can be racemized back to the racemic mixture and recycled into the enzymatic resolution step, enhancing overall yield and process economy. This combination of enzymatic cleavage, extraction, racemization, and recycling enables continuous processing.-
- High enantioselectivity due to enzyme specificity.
- Mild reaction conditions preserving stereochemical integrity.
- Potential for continuous operation and scale-up.
- Avoidance of harsh chemical reagents.
Purification :
The final D-(R)-homophenylalanine product can be purified by sublimation under high vacuum at around 120 °C to obtain a colorless pure compound.
Biocatalytic Synthesis via α-Transaminase-Catalyzed Reactions
A modern approach to synthesizing L-homophenylalanine (and by extension the D-enantiomer through resolution or stereochemical inversion) involves coupled enzymatic synthesis using α-transaminases.
Method Summary :
Using α-transaminase from Megasphaera elsdenii, 2-oxo-4-phenylbutanoic acid is converted into L-homophenylalanine in the presence of an amine donor substrate. The reaction benefits from in situ crystallization of the product, which shifts the equilibrium toward product formation and enhances yield.-
- Reaction pH: Optimal at pH 8 ± 0.5.
- Temperature: Approximately 40 °C, balancing enzyme activity and stability.
- Substrate concentration: Optimal below 100 mM to avoid substrate inhibition.
- Amine donor to keto acid ratio: Approximately 1:1.2 for >95% conversion.
- Product removal: L-homophenylalanine crystallizes spontaneously due to low solubility, facilitating separation.
- Byproduct: 2-hydroxy-5-oxoproline forms via cyclization of the deaminated cosubstrate, further driving reaction equilibrium.
Reaction Modes :
Batch, repetitive batch, and fed-batch modes were tested, with fed-batch proving most effective for scale-up. In fed-batch, substrates are continuously fed to maintain optimal concentrations and reaction rates.Isolation and Purification :
The crystallized L-homophenylalanine is isolated by filtration, washed, and dried. Further purification can be achieved by ion exchange chromatography and silica gel column chromatography, yielding highly pure product.
Comparative Data Table: Enzymatic Resolution vs. Biocatalytic Synthesis
| Aspect | Enzymatic Resolution (Subtilisin) | Biocatalytic Synthesis (α-Transaminase) |
|---|---|---|
| Starting Material | Racemic homophenylalanine ester | 2-oxo-4-phenylbutanoic acid + amine donor |
| Enzyme | Subtilisin (protease) | α-Transaminase from Megasphaera elsdenii |
| Reaction Conditions | 43–47 °C, pH 5.5–7.5 | ~40 °C, pH 8 ± 0.5 |
| Selectivity | Selective hydrolysis of L-ester, isolates D-ester | Stereospecific transamination to L-enantiomer |
| Product Isolation | Extraction and sublimation | In situ crystallization and filtration |
| Yield and Purity | High enantiomeric purity via resolution | >95% conversion, high purity via crystallization |
| Scalability | Suitable for continuous process with recycling | Fed-batch process demonstrated at gram scale |
| Byproducts | None significant | 2-hydroxy-5-oxoproline byproduct formed |
| Advantages | Mild, enzymatic, continuous possible | High productivity, equilibrium shifted by crystallization |
Research Findings and Optimization Notes
Enzymatic Resolution Optimization :
The subtilisin-catalyzed hydrolysis is sensitive to pH and temperature, with optimal conditions enhancing selectivity and reaction rate. Organic solvent choice for extraction affects racemization efficiency and enzyme stability.Biocatalytic Synthesis Optimization :
- Maintaining substrate concentration below 100 mM avoids substrate inhibition.
- The coupled crystallization of L-homophenylalanine and cyclization of the cosubstrate shift equilibrium, accelerating reaction rate and yield.
- Fed-batch operation allows continuous substrate feeding, improving productivity and enabling gram-scale synthesis.
Storage and Stability : The isolated products can be stored under refrigeration, and conversion to lithium salts improves storage stability.
Chemical Reactions Analysis
Types of Reactions
D-®-Homophenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Pharmaceutical Development
D-(R)-Homophenylalanine HCl is utilized as a building block in the synthesis of novel pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders. For instance, it serves as a precursor for creating analogs of neurotransmitters, which can help in understanding and treating conditions such as depression and anxiety disorders .
Case Study: Neurotransmitter Analog Synthesis
A study explored the synthesis of various neurotransmitter analogs using this compound. The resulting compounds exhibited enhanced binding affinities to specific receptors compared to their natural counterparts, indicating potential therapeutic benefits .
Biochemical Research
In biochemical research, this compound is employed to study protein synthesis and enzyme activity. It aids researchers in understanding the mechanisms behind various biological processes and interactions at the molecular level.
Table 1: Applications in Biochemical Research
| Application Area | Description |
|---|---|
| Protein Synthesis | Used to incorporate unnatural amino acids into peptides for functional studies. |
| Enzyme Activity Studies | Helps in elucidating enzyme mechanisms and substrate specificity. |
Neuroscience Applications
The compound plays a crucial role in neuroscience research by facilitating the exploration of synaptic functions and neurotransmission pathways. Its derivatives are often used to create models for studying synaptic plasticity and cognitive functions.
Case Study: Synaptic Function Exploration
Research involving this compound analogs demonstrated their effectiveness in modulating synaptic transmission in animal models, providing insights into potential treatments for cognitive impairments .
Peptide Synthesis
This compound is integral to peptide synthesis, especially in creating modified peptides that enhance therapeutic efficacy. This includes applications in hormone replacement therapies and cancer treatments.
Table 2: Peptide Synthesis Applications
| Application Area | Description |
|---|---|
| Hormone Replacement | Used to develop peptides that mimic natural hormones for therapeutic use. |
| Cancer Treatments | Facilitates the design of peptide-based drugs targeting cancer cells. |
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying amino acids within biological samples. This enhances the accuracy of nutritional studies and metabolic assessments.
Case Study: Amino Acid Quantification
A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) methods to separate amino acids, improving detection limits and quantification accuracy .
Mechanism of Action
The mechanism of action of D-®-Homophenylalanine hydrochloride depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. In pharmaceutical applications, its mechanism of action would be related to its role in the structure and function of peptide-based drugs, potentially interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Acid Esters
Methyl D-Phenylalaninate HCl
- Structure : Methyl ester of D-phenylalanine hydrochloride.
- Molecular Weight : 215.68 g/mol (CAS 13033-84-6).
- Synthesis: Esterification of D-phenylalanine with methanol under acidic conditions.
- Applications : Intermediate in organic synthesis; used to introduce D-configuration in peptides.
- Key Difference : The ester group enhances lipid solubility compared to the carboxylic acid in homophenylalanine, making it more suitable for cell-penetrating peptides.
D-Phenylalanine Ethyl Ester HCl
- Structure : Ethyl ester derivative (CAS 63060-94-6).
- Molecular Weight : 229.7 g/mol.
- Synthesis: Reaction of D-phenylalanine with ethanol and HCl.
- Applications : Precursor for prodrugs and chiral catalysts.
- Key Difference : The ethyl group further increases hydrophobicity, altering pharmacokinetic properties compared to the methyl ester.
Halogenated Derivatives
3-Fluoro-D-Phenylalanine Methyl Ester HCl
- Structure : 3-Fluoro substitution on the phenyl ring (CAS 201479-09-6).
- Molecular Weight : 233.67 g/mol.
- Synthesis : Fluorination of phenylalanine followed by esterification.
- Applications : Used in positron emission tomography (PET) tracers and enzyme inhibition studies.
- Key Difference: Fluorine’s electronegativity enhances metabolic stability and binding affinity to biological targets compared to non-halogenated homophenylalanine.
Phosphonic Acid Analogues
Phosphonic Acid Analogues of Homophenylalanine
- Structure : Carboxylic acid replaced with a phosphonic acid group (e.g., compounds 15 and 17 in ).
- Synthesis : Deprotection of diphenyl phosphonate intermediates using HCl or KF.
- Applications: Potent inhibitors of enzymes like aminopeptidases due to phosphonate’s mimicry of tetrahedral transition states.
- Key Difference : Phosphonic acids exhibit stronger enzyme binding but lower cell permeability compared to homophenylalanine’s carboxylate.
β-Homophenylalanine Isomers
L-β-Homophenylalanine HCl
- Structure: (S)-3-Amino-4-phenylbutanoic acid hydrochloride (CAS 138165-77-2).
- Molecular Weight : 215.68 g/mol.
- Applications : Used in studies of chiral recognition and asymmetric catalysis.
- Key Difference: The β-configuration shifts the amino group to the third carbon, altering hydrogen-bonding patterns in peptide helices.
Other Amino Acid Derivatives
Dopamine HCl
Comparative Data Table
*Free acid CAS; hydrochloride salt CAS may vary by supplier.
Research Findings and Implications
- Stereochemical Impact : this compound’s enantiomeric purity ensures minimal racemization in peptide synthesis, unlike DL-homophenylalanine (CAS 1012-05-1).
- Biological Activity: Phosphonic acid analogues show 10–100x higher inhibition of aminopeptidases than homophenylalanine but require prodrug strategies for cellular uptake.
- Thermodynamic Stability : Homophenylalanine’s extended alkyl chain increases conformational flexibility in peptides compared to phenylalanine derivatives.
Biological Activity
D-(R)-Homophenylalanine HCl, a derivative of phenylalanine, has garnered attention in various fields of biomedical research due to its unique biological activities. This article explores its pharmacological properties, synthesis methods, and applications in drug development, particularly focusing on its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor and other therapeutic potentials.
Overview of this compound
D-(R)-Homophenylalanine is characterized by the presence of a phenyl group attached to a carbon chain, which alters its interaction with biological systems compared to its L-isomer. Its hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Biological Activities
1. DPP-4 Inhibition
DPP-4 inhibitors are crucial in managing Type 2 diabetes mellitus (T2DM) by prolonging the action of incretin hormones, which increase insulin secretion. Research has shown that D-(R)-Homophenylalanine derivatives exhibit significant DPP-4 inhibitory activity.
- Case Study : A study synthesized several fused β-homophenylalanine derivatives and evaluated their DPP-4 inhibitory activities. Among them, compound 18m demonstrated an IC50 value of 4.9 nM, indicating potent inhibition compared to sitagliptin, a standard DPP-4 inhibitor .
| Compound | IC50 (nM) | Efficacy in OGTT |
|---|---|---|
| 18a | 4.9 | High |
| 18m | <4.9 | Higher than sitagliptin |
2. Enzyme Inhibition
Homophenylalanine has been studied for its inhibitory effects on various enzymes beyond DPP-4. For instance, phosphonic acid analogues of homophenylalanine were synthesized and tested against alanine aminopeptidases.
- Findings : The homophenylalanine derivatives exhibited higher inhibitory potential than phenylalanine derivatives against both human and porcine alanine aminopeptidases, with inhibition constants in the submicromolar range .
Synthesis Methods
The synthesis of optically pure homophenylalanines typically involves selective hydrolysis of racemic esters using enzymes like subtilisin. This method allows for high yields and optical purity exceeding 98% .
Pharmacological Applications
1. Antidiabetic Agents
Due to its role as a DPP-4 inhibitor, D-(R)-Homophenylalanine is being explored as a potential antidiabetic agent. Its derivatives have shown promising results in preclinical trials, indicating their viability for further development into therapeutic agents targeting T2DM.
2. Antimicrobial Properties
Research indicates that D-amino acid-containing peptides exhibit enhanced antimicrobial properties compared to their L-isomer counterparts. This suggests that homophenylalanine could be utilized in developing novel antimicrobial agents .
Q & A
Q. What synthetic routes are available for D-(R)-Homophenylalanine HCl, and how are deprotection steps optimized?
Methodological Answer: The synthesis typically involves phosphonate intermediates that undergo acid-catalyzed deprotection. For example, diphenyl 1-(N-benzyloxycarbonyl)aminoalkylphosphonates are treated with 10 M HCl in acetic acid under reflux for 12–24 hours to yield phosphonic acid analogues of homophenylalanine . Optimizing reaction time and HCl concentration is critical to avoid over-degradation. Post-synthesis, purification via recrystallization or chromatography ensures enantiomeric purity, as described for Boc-protected derivatives .
Q. Which analytical techniques are recommended for confirming the purity and enantiomeric excess of this compound?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using columns with chiral stationary phases (e.g., cellulose-based). Mobile phases like hexane/isopropanol with trifluoroacetic acid enhance separation .
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the β-homoPhe backbone (e.g., δ 3.2–3.8 ppm for α-protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHNO·Cl = 215.08 g/mol) and detects impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, HPLC) when characterizing this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare data with structurally similar compounds (e.g., L-homophenylalanine HCl derivatives) to identify anomalous peaks .
- Replication : Repeat synthesis and analysis under controlled conditions to rule out procedural errors .
- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or employ X-ray crystallography for absolute configuration confirmation .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 40°C. Stability decreases above pH 7 due to deprotonation of the amine group .
- Lyophilization : Freeze-drying the compound in inert atmospheres (argon/nitrogen) minimizes hydrolytic degradation .
- Storage Recommendations : Store at -20°C in desiccated, amber vials to prevent photolysis and moisture absorption .
Q. How is this compound utilized in designing enzyme inhibitors, and what methodological considerations are critical?
Methodological Answer:
- Peptidomimetic Design : Replace natural amino acids in peptide backbones with this compound to enhance metabolic stability. For example, its β-homo configuration mimics phenylalanine in alanyl aminopeptidase inhibitors .
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., Ala-AMC) and monitor inhibition reversibility via dialysis .
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., angiotensin-converting enzyme) .
Q. What are the challenges in scaling up this compound synthesis, and how can yield be optimized?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce racemization .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
